Quinclorac

Description

Properties

IUPAC Name |

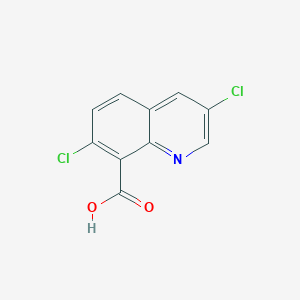

3,7-dichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSWMQPCJRCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032641 | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C) | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White/yellow solid, Colorless crystalline solid | |

CAS No. |

84087-01-4, 113875-40-4 | |

| Record name | Quinclorac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dichloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dichloroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINCLORAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

274 °C | |

| Record name | Quinclorac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quinclorac: A Deep Dive into its Synthetic Auxin Herbicide Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinclorac is a selective herbicide widely employed for the control of grassy weeds, particularly in rice and turfgrass. While classified as a synthetic auxin, its mechanism of action is multifaceted and exhibits significant divergence depending on the plant species. In broadleaf plants, this compound elicits classic auxin-like responses, leading to epinastic growth and eventual death. However, in susceptible grasses, a more complex and debated pathway is initiated, culminating in phytotoxicity driven by cyanide accumulation. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, detailing the underlying signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study. A central focus is the current controversy surrounding its interaction with canonical auxin receptors and the exploration of alternative hypotheses.

Introduction: The Dual-Faceted Nature of this compound

This compound (3,7-dichloro-8-quinolinecarboxylic acid) stands out among synthetic auxin herbicides due to its unique selectivity, effectively controlling certain grass species while leaving others, like rice, unharmed.[1][2] This selectivity is not attributed to differences in uptake, translocation, or metabolism but rather to a target-site-based differential response.[3][4][5] The mode of action of this compound is best understood as a dual mechanism:

-

In Broadleaf Weeds: this compound functions as a typical auxin mimic, overwhelming the plant's natural hormone regulation, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.

-

In Susceptible Grasses: The primary herbicidal effect is not a direct result of auxin-induced growth but rather a downstream cascade involving the overproduction of ethylene (B1197577) and the co-production of highly toxic cyanide. A secondary, and debated, mechanism involves the inhibition of cell wall biosynthesis.

This guide will focus on the more intricate and scientifically debated mechanism observed in susceptible grasses.

The Auxin Signaling Pathway and the this compound Controversy

Synthetic auxins traditionally exert their effects by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of co-receptors. This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. The removal of these repressors allows for the expression of auxin-responsive genes, which orchestrate a variety of growth and developmental processes.

While it is widely accepted that this compound's effects are mediated through the auxin signaling pathway, recent evidence has cast doubt on its direct interaction with the canonical TIR1/AFB receptors.

-

The Prevailing Hypothesis: this compound, as a synthetic auxin, is perceived by the TIR1/AFB co-receptor complex, initiating the degradation of Aux/IAA proteins and leading to the transcription of genes involved in ethylene biosynthesis.

-

Contradictory Evidence: A significant study utilizing Surface Plasmon Resonance (SPR) found no observable binding of a confirmed this compound sample to the Arabidopsis TIR1, AFB2, or AFB5 receptors. This finding challenges the fundamental assumption of this compound's direct interaction with these primary auxin receptors.

This discrepancy suggests several possibilities:

-

This compound may bind to a different, as-yet-unidentified receptor that can still trigger the auxin signaling cascade.

-

The interaction with the TIR1/AFB complex is weak or requires specific co-factors not present in the in vitro binding assays.

-

This compound may act downstream of the TIR1/AFB complex, influencing the auxin signaling pathway through an alternative mechanism.

-

There may be species-specific differences in the TIR1/AFB receptors, with those in susceptible grasses having a higher affinity for this compound than those in Arabidopsis.

The following diagram illustrates the canonical auxin signaling pathway and highlights the point of contention regarding this compound's interaction.

Downstream Effects in Susceptible Grasses: Ethylene and Cyanide Toxicity

Regardless of the precise initial perception event, the downstream consequences in susceptible grasses are well-documented. The activation of the auxin signaling pathway leads to a significant upregulation of the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO), the key enzymes in the ethylene biosynthesis pathway.

This overproduction of ethylene is inextricably linked to the co-production of hydrogen cyanide (HCN). In susceptible species, the capacity to detoxify this cyanide is overwhelmed, leading to its accumulation to phytotoxic levels. Cyanide is a potent inhibitor of cellular respiration, leading to chlorosis, necrosis, and ultimately, cell death.

Resistant species, such as rice and certain biotypes of barnyardgrass, do not exhibit this pronounced induction of ACS and ACO upon this compound treatment, or they possess a more efficient cyanide detoxification mechanism, thus avoiding the lethal accumulation of cyanide.

The following diagram outlines this phytotoxic cascade.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound. It is important to note that direct binding affinity (Kd) values for this compound to TIR1/AFB receptors are contentious, with some studies showing no binding.

Table 1: Effect of this compound on Ethylene and Cyanide Production in Susceptible vs. Resistant Grasses

| Species | Biotype | This compound Conc. | Ethylene Production (nmol/g FW) | Cyanide Content (nmol/g FW) | Reference |

| Echinochloa crus-galli | Susceptible | 0 µM | 0.05 | < 1 | |

| 10 µM | 0.26 (at 2 days) | ~15 | |||

| Resistant | 0 µM | 0.06 | < 1 | ||

| 10 µM | 0.11 (at 2 days) | ~2 | |||

| Digitaria ischaemum | Susceptible | 0 µM | Not specified | ~5 | |

| 100 µM | Not specified | ~45 | |||

| Resistant | 0 µM | Not specified | ~5 | ||

| 100 µM | Not specified | ~15 |

Table 2: Relative Gene Expression of ACS and ACO in Response to this compound

| Species | Biotype | Treatment | Relative ACS Expression (Fold Change) | Relative ACO Expression (Fold Change) | Reference |

| Echinochloa crus-pavonis | Susceptible | This compound (50 g ai/ha) | ~4.5 | ~3.0 | |

| Resistant | This compound (50 g ai/ha) | ~1.5 | ~1.5 | ||

| Echinochloa oryzoides | Susceptible | This compound (300 g ai/ha) | Increased | Increased | |

| Resistant | This compound (300 g ai/ha) | No significant increase | No significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol for Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity of this compound to purified auxin receptors (e.g., TIR1/AFB proteins).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified auxin receptor protein (e.g., TIR1-ASK1 complex)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound solutions of varying concentrations

-

Control compounds (e.g., IAA, inactive analogs)

Procedure:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.

-

Inject the purified receptor protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 10,000 RU).

-

Deactivate the remaining active groups with a 7-minute injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (and control compounds) over the immobilized receptor surface. Use a multi-cycle kinetic approach, with each cycle consisting of:

-

Analyte injection (association phase, e.g., 120 seconds).

-

Buffer injection (dissociation phase, e.g., 300 seconds).

-

Regeneration of the surface with a brief pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

-

-

-

Data Analysis:

-

Reference-subtract the sensorgrams from a control flow cell.

-

Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To quantify the relative expression of target genes (e.g., ACS, ACO) in plant tissues following this compound treatment.

Materials:

-

Plant tissue (from treated and control plants)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest plant tissue at specified time points after this compound treatment and immediately flash-freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Protocol for Ethylene Measurement by Gas Chromatography (GC)

Objective: To quantify the amount of ethylene produced by plant tissues.

Materials:

-

Gas-tight vials with septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column).

-

Gas-tight syringe

-

Ethylene standard gas

Procedure:

-

Sample Incubation:

-

Place a known weight of plant tissue into a gas-tight vial.

-

Seal the vial and incubate under controlled conditions (light, temperature) for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

-

Headspace Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.

-

GC Analysis:

-

Inject the gas sample into the GC.

-

The ethylene will be separated from other gases on the column and detected by the FID.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of ethylene standard gas.

-

Calculate the concentration of ethylene in the sample by comparing its peak area to the standard curve.

-

Express the results as nmol of ethylene per gram of fresh weight per hour.

-

Protocol for Cyanide Quantification by Spectrophotometry

Objective: To measure the concentration of cyanide in plant tissues.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0)

-

Chloramine-T solution

-

Pyridine-barbituric acid reagent

-

Spectrophotometer

-

Potassium cyanide (KCN) standard solution

Procedure:

-

Sample Extraction:

-

Homogenize a known weight of plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Colorimetric Reaction:

-

To a known volume of the supernatant, add chloramine-T solution and mix. This converts cyanide to cyanogen (B1215507) chloride.

-

After a brief incubation, add the pyridine-barbituric acid reagent. This reagent reacts with cyanogen chloride to form a colored product.

-

Allow the color to develop for a specified time.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 580 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of KCN.

-

Determine the cyanide concentration in the sample by comparing its absorbance to the standard curve.

-

Express the results as nmol of cyanide per gram of fresh weight.

-

The following diagram illustrates a general experimental workflow for investigating the mechanism of this compound.

Conclusion and Future Directions

The mechanism of action of this compound, particularly in susceptible grasses, is a complex and fascinating area of study. While its classification as a synthetic auxin is a useful starting point, the evidence points to a more nuanced mode of action that diverges from canonical auxin herbicides. The induction of ethylene biosynthesis and the resulting cyanide toxicity are clearly the primary drivers of its herbicidal activity in grasses.

The most significant unanswered question remains the identity of the primary molecular target of this compound in susceptible grasses. The conflicting data regarding its binding to TIR1/AFB receptors necessitates further investigation into alternative receptors or signaling components. Future research should focus on:

-

Receptor Identification: Employing techniques such as affinity chromatography-mass spectrometry to identify this compound-binding proteins in susceptible grass species.

-

Comparative Genomics and Transcriptomics: Comparing the genomes and transcriptomes of resistant and susceptible biotypes to identify mutations or expression differences in genes related to auxin signaling, ethylene biosynthesis, and cyanide detoxification.

-

Structural Biology: Determining the crystal structure of potential this compound receptors in complex with the herbicide to understand the molecular basis of their interaction.

A deeper understanding of the unique mechanism of this compound will not only provide valuable insights into plant hormone signaling but also aid in the development of more effective and selective herbicides and in managing the evolution of herbicide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of Ethylene in Plant-Bioassay System: Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identifying potential this compound-resistant smooth crabgrass - GCMOnline.com [gcmonline.com]

The Biochemical Function of 3,7-Dichloro-8-Quinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dichloro-8-quinolinecarboxylic acid, commonly known as quinclorac, is a highly effective and selective synthetic auxin herbicide. Its biochemical function is multifaceted, primarily centered on the disruption of hormonal balance and cell wall integrity in susceptible plant species. In sensitive grasses, this compound induces the biosynthesis of ethylene (B1197577), leading to a phytotoxic accumulation of cyanide. Conversely, in susceptible dicotyledonous plants, the elevated ethylene levels trigger a surge in abscisic acid (ABA), resulting in growth inhibition and senescence. Evidence also suggests a potential, albeit debated, role in the direct inhibition of cellulose (B213188) biosynthesis. This technical guide provides an in-depth exploration of the biochemical mechanisms of 3,7-dichloro-8-quinolinecarboxylic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Biochemical Functions

3,7-Dichloro-8-quinolinecarboxylic acid acts as a synthetic auxin, mimicking the effects of endogenous auxins like indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to a cascade of physiological disruptions.[1][2][3] Its selectivity is rooted in the differential responses of various plant species to these disruptions.

Induction of Ethylene and Cyanide Biosynthesis in Sensitive Grasses

In susceptible grass species such as barnyardgrass (Echinochloa crus-galli), this compound's primary mode of action is the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[4][5][6] This leads to an overproduction of ACC, which is subsequently converted to ethylene and hydrogen cyanide (HCN) by ACC oxidase.[4] While ethylene itself can act as a signaling molecule, the accumulation of cyanide to phytotoxic levels is considered the primary cause of cell death in these grasses.[4][6] Resistant grass biotypes often exhibit a lack of induction of ACC synthase activity in response to this compound.[5]

Induction of Abscisic Acid (ABA) Biosynthesis in Sensitive Dicots

In susceptible broadleaf weeds, the this compound-induced surge in ethylene production triggers a secondary hormonal response: the accumulation of abscisic acid (ABA).[6] ABA is a key stress hormone in plants, and its elevated levels lead to stomatal closure, inhibition of cell division and elongation, and ultimately, senescence and growth inhibition.[6]

Inhibition of Cell Wall Biosynthesis

Several studies have proposed that 3,7-dichloro-8-quinolinecarboxylic acid can also act by inhibiting cellulose biosynthesis in the cell walls of sensitive grasses.[7][8] This mode of action would lead to a loss of structural integrity, particularly during cell division and elongation. However, this mechanism remains a subject of debate, with other studies finding no direct evidence of cellulose synthesis inhibition.[7][8]

Quantitative Data

The following tables summarize the available quantitative data on the herbicidal activity of 3,7-dichloro-8-quinolinecarboxylic acid.

Table 1: Herbicidal Activity (GR50/ED50) of 3,7-Dichloro-8-Quinolinecarboxylic Acid on Various Weed Species

| Weed Species | Parameter | Value (g a.i./ha) | Reference |

| Echinochloa crus-galli (Susceptible) | GR50 | 1.4 - 36.9 | [9] |

| Echinochloa crus-galli var. mitis (Susceptible) | GR50 | 1.3 - 97.6 | [9] |

| Digitaria ciliaris (Flowering stage) | GR50 | > 1000 | [10] |

| Digitaria ciliaris (3-5 true leaf stage) | GR50 | < 100 | [10] |

| Echinochloa crus-galli (Imazethapyr-resistant) | GR50 (for cross-resistance) | Increased 2.6-fold after selection | [11] |

GR50: The dose required to cause a 50% reduction in plant growth. ED50: The dose required to cause a 50% effect.

Signaling Pathways

The biochemical effects of 3,7-dichloro-8-quinolinecarboxylic acid are mediated through complex signaling cascades. The following diagrams, rendered in DOT language, illustrate the key pathways.

Synthetic Auxin Signaling Leading to Ethylene and Cyanide Production

Ethylene-Induced Abscisic Acid (ABA) Signaling in Dicots

General Plant Mitogen-Activated Protein Kinase (MAPK) Cascade

Experimental Protocols

Measurement of Ethylene Production

This protocol is adapted from studies on this compound-treated plants.[4]

-

Plant Material and Treatment: Grow susceptible and resistant plant biotypes to the 2-3 leaf stage. Apply a solution of 3,7-dichloro-8-quinolinecarboxylic acid (e.g., 10 µM) to the roots or foliage.

-

Incubation: Place the treated plants in sealed airtight containers (e.g., glass flasks with rubber septa).

-

Gas Sampling: At specified time intervals (e.g., 1, 2, 3, and 4 days after treatment), withdraw a headspace gas sample (e.g., 1 mL) using a gas-tight syringe.

-

Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., activated alumina) to separate and quantify ethylene.

-

Quantification: Calculate ethylene production based on a standard curve generated with known concentrations of ethylene gas. Express the results as nmol of ethylene per gram of fresh weight per hour.

Quantification of Cyanide Content

This protocol is based on methods used to measure cyanide accumulation in this compound-treated plants.[6]

-

Tissue Homogenization: Harvest plant tissue (shoots and roots) at various time points after treatment with 3,7-dichloro-8-quinolinecarboxylic acid. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized tissue with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Colorimetric Assay (Lambert Method):

-

To an aliquot of the plant extract, add a chloramine-T solution and mix.

-

After a short incubation, add a pyridine-barbituric acid reagent.

-

Allow the color to develop and measure the absorbance at a specific wavelength (e.g., 580 nm) using a spectrophotometer.

-

-

Quantification: Determine the cyanide concentration from a standard curve prepared with known concentrations of potassium cyanide (KCN). Express the results as µmol of cyanide per gram of fresh weight.

Measurement of Abscisic Acid (ABA) Levels

This protocol outlines a general method for ABA quantification, which can be applied to plants treated with 3,7-dichloro-8-quinolinecarboxylic acid.

-

Sample Extraction:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in an extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., deuterated ABA).

-

-

Purification:

-

Centrifuge the homogenate and collect the supernatant.

-

Pass the supernatant through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

-

-

Quantification by LC-MS/MS:

-

Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate ABA from other compounds using a suitable LC column and gradient.

-

Quantify ABA based on the parent and daughter ion transitions and compare the signal to the internal standard.

-

-

Data Analysis: Calculate the ABA concentration in the original plant tissue, typically expressed as ng per gram of fresh weight.

Cellulose Biosynthesis Inhibition Bioassay

This bioassay can be used to assess the effect of 3,7-dichloro-8-quinolinecarboxylic acid on cell wall synthesis.

-

Plant Material: Use a sensitive plant system, such as Arabidopsis thaliana seedlings or a cell suspension culture.

-

Treatment: Expose the plants or cells to a range of concentrations of 3,7-dichloro-8-quinolinecarboxylic acid. Include a known cellulose synthesis inhibitor (e.g., isoxaben) as a positive control and an untreated sample as a negative control.

-

Growth Measurement: After a defined period, measure a relevant growth parameter, such as root length for seedlings or fresh weight for cell cultures.

-

Cellulose Staining:

-

Fix and stain the plant material with a cellulose-specific dye (e.g., Calcofluor White or Pontamine Fast Scarlet 4B).

-

Visualize the cell walls using fluorescence microscopy.

-

-

Analysis: Quantify the fluorescence intensity to assess changes in cellulose content. Compare the growth and staining patterns between the treated and control samples to determine if there is an inhibitory effect on cellulose biosynthesis.

Conclusion

The biochemical function of 3,7-dichloro-8-quinolinecarboxylic acid is a compelling example of targeted herbicidal action through the manipulation of endogenous plant signaling pathways. Its primary mechanism as a synthetic auxin, leading to distinct and detrimental outcomes in sensitive grasses and dicots, underscores the intricate and species-specific nature of plant hormonal regulation. While the core pathways involving ethylene, cyanide, and abscisic acid are well-established, further research is warranted to fully elucidate the potential role of cell wall biosynthesis inhibition and to map the precise involvement of signaling components such as MAPK cascades. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals engaged in the study and development of auxin-mimicking compounds and other plant growth regulators.

References

- 1. umass.edu [umass.edu]

- 2. pomais.com [pomais.com]

- 3. This compound Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 4. Ethylene Biosynthesis Inhibition Combined with Cyanide Degradation Confer Resistance to this compound in Echinochloa crus-galli var. mitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound does not inhibit cellulose (cell wall) biosynthesis in sensitive barnyard grass and maize roots [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Nonlinear Regressions for Analyzing Growth Stage and this compound Interactions | Weed Technology | Cambridge Core [resolve.cambridge.org]

- 11. Recurrent Selection of Echinochloa crus-galli with a Herbicide Mixture Reduces Progeny Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinclorac's Impact on Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective herbicide with a multifaceted mode of action that varies between plant species. In susceptible grass species, a primary mechanism of its phytotoxicity is the disruption of cell wall biosynthesis.[1][2] Conversely, in many broadleaf species, it functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound affects plant cell wall biosynthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

This compound's Effect on Cell Wall Composition and Synthesis

The primary evidence for this compound's impact on the cell wall in susceptible grasses comes from studies demonstrating its inhibition of the incorporation of radiolabeled glucose into key cell wall components.[1][2] This inhibition leads to a weakened cell wall structure, ultimately compromising cell integrity and plant growth.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from various studies on the effect of this compound on cell wall biosynthesis.

| Plant Species | Tissue | This compound Concentration (µM) | Parameter Measured | Inhibition (%) | Reference |

| Zea mays (Maize) | Roots | 10 | [14C]glucose incorporation into cell wall | Significant inhibition within 3 hours | N/A |

| Zea mays (Maize) | Roots | 100 | Cell division in root tips | Decreased | [6][7] |

| Echinochloa crus-galli (Barnyardgrass) | Roots | 10 | Cell division in root tips | Decreased | [6][7] |

| Zea mays (Maize) | Roots | 100 | (1→3),(1→4)β-glucan deposition | Decreased | [6][7] |

| Zea mays (Maize) | Roots | 100 | Callose deposition | Increased | [6][7] |

| Plant Species | Tissue | Parameter | IC50 (µM) | Time After Treatment (h) | Reference |

| Zea mays (Maize) | Roots | [14C]glucose incorporation into cell wall | ~15 | 4 | N/A |

| Zea mays (Maize) | Roots | [14C]glucose incorporation into cellulose (B213188) | ~5 | 4 | N/A |

| Zea mays (Maize) | Roots | [14C]glucose incorporation into hemicellulose | ~20 | 4 | N/A |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the core experimental protocols used to investigate the effects of this compound on plant cell wall biosynthesis.

[14C]Glucose Incorporation into Cell Wall Polysaccharides

This assay is fundamental to determining the rate of new cell wall synthesis.

Objective: To quantify the incorporation of radiolabeled glucose into different cell wall fractions (pectin, hemicellulose, and cellulose) in the presence or absence of this compound.

Materials:

-

Plant seedlings (e.g., maize, barnyardgrass)

-

Hoagland's nutrient solution

-

This compound stock solution

-

D-[U-14C]glucose

-

Liquid scintillation cocktail and vials

-

Scintillation counter

-

Ethanol (B145695) (70%, 80%)

-

Acetone

-

Chloroform:methanol (1:1, v/v)

-

Phosphate (B84403) buffer (pH 6.8)

-

α-amylase

-

Protease

-

Trifluoroacetic acid (TFA)

-

Sulfuric acid (72%)

Procedure:

-

Plant Growth: Germinate and grow seedlings hydroponically in Hoagland's solution.

-

Herbicide Treatment: Transfer seedlings to fresh nutrient solution containing the desired concentrations of this compound and a solvent control. Pre-incubate for a specified period (e.g., 1-3 hours).

-

Radiolabeling: Add D-[U-14C]glucose to the treatment solutions and incubate for a defined period (e.g., 1-4 hours).

-

Harvesting and Washing: Harvest the desired plant tissue (e.g., roots), wash thoroughly with distilled water, and then with 80% ethanol to stop metabolic activity.

-

Homogenization and Extraction: Homogenize the tissue in 70% ethanol. Extract lipids with a chloroform:methanol mixture.

-

Starch Removal: Treat the alcohol-insoluble residue (AIR) with α-amylase in a phosphate buffer to remove starch.

-

Protein Removal: Treat the remaining pellet with a protease to remove proteins.

-

Cell Wall Fractionation:

-

Pectin (B1162225): Extract with hot water or a chelating agent like EDTA or ammonium (B1175870) oxalate.

-

Hemicellulose: Extract the remaining pellet with a strong base (e.g., 4 M KOH).

-

Cellulose: The remaining insoluble material is considered the cellulose fraction.

-

-

Quantification:

-

Hydrolyze each fraction to its constituent monosaccharides (e.g., using TFA for pectin and hemicellulose, and sulfuric acid for cellulose).

-

Measure the radioactivity in an aliquot of each fraction using a liquid scintillation counter.

-

-

Data Analysis: Express the results as disintegrations per minute (DPM) or nanomoles of glucose incorporated per milligram of cell wall material.

Experimental workflow for 14C-glucose incorporation assay.

Determination of Cyanide Content

In susceptible grasses, this compound's auxin-like activity can lead to the production of ethylene (B1197577) and, as a co-product, cyanide.

Objective: To quantify the amount of cyanide produced in plant tissues following this compound treatment.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.5 M)

-

Acidic digestion solution (e.g., sulfuric acid)

-

Reagents for colorimetric detection (e.g., chloramine-T, pyridine-barbituric acid) or an ion-selective electrode for cyanide.

-

Spectrophotometer or ion meter

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue at various time points after this compound treatment. Immediately freeze in liquid nitrogen and grind to a fine powder.[8]

-

Extraction: Homogenize the powdered tissue in a cold NaOH solution.[8] This helps to trap the cyanide as CN- and prevent its volatilization as HCN.

-

Digestion/Distillation: Acidify the extract and distill to separate the HCN from the plant matrix. The HCN gas is then trapped in a fresh NaOH solution.

-

Quantification:

-

Colorimetric Method: React the trapped cyanide with chloramine-T and then with a pyridine-barbituric acid reagent to form a colored complex. Measure the absorbance at a specific wavelength (e.g., 570-580 nm) using a spectrophotometer.[9][10]

-

Ion-Selective Electrode (ISE) Method: Measure the concentration of CN- directly in the trapping solution using a cyanide-specific ISE.[11]

-

-

Standard Curve: Prepare a standard curve using known concentrations of KCN or NaCN.

-

Data Analysis: Calculate the cyanide concentration in the original plant tissue, typically expressed as µg or nmol per gram of fresh or dry weight.

Workflow for cyanide determination in plant tissues.

Signaling Pathways

This compound's effects on cell wall biosynthesis in grasses are intricately linked to its auxin-like activity, which triggers a signaling cascade leading to ethylene and cyanide production.

Auxin-Induced Ethylene and Cyanide Biosynthesis

In susceptible grasses, this compound is perceived as an auxin. This perception leads to the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway.[12][13] The resulting increase in ACC is then converted to ethylene by ACC oxidase. A crucial consequence of this is the co-production of cyanide.[12] The accumulation of cyanide is a primary phytotoxic principle in the herbicidal action of this compound in susceptible grasses.[12]

This compound-induced ethylene and cyanide biosynthesis pathway.

Conclusion

This compound exhibits a complex and species-dependent mode of action. In susceptible grasses, its primary herbicidal effect is mediated through the disruption of cell wall biosynthesis, a consequence of its auxin-like activity that leads to the phytotoxic accumulation of cyanide. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of this compound action and for professionals involved in the development of new herbicidal compounds. Further research into the specific molecular targets of this compound and the downstream signaling events will provide a more complete understanding of its herbicidal properties and may reveal new avenues for crop protection strategies.

References

- 1. Integrative Theory of the Mode of Action of this compound: Literature Review1 - Advances in Weed Science [awsjournal.org]

- 2. scielo.br [scielo.br]

- 3. pomais.com [pomais.com]

- 4. umass.edu [umass.edu]

- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound does not inhibit cellulose (cell wall) biosynthesis in sensitive barnyard grass and maize roots [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. ysi.com [ysi.com]

- 10. researchgate.net [researchgate.net]

- 11. ncei.noaa.gov [ncei.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Inhibition of Cellulose Synthesis by Quinclorac in Maize

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinclorac is a selective herbicide effective against various weeds in crops like rice and maize.[1][2] Its precise mode of action in susceptible grasses, including maize, has been a subject of extensive research and debate. Evidence points towards a multifaceted mechanism involving direct inhibition of cell wall biosynthesis, auxin-like activity leading to phytotoxic cyanide accumulation, and the generation of reactive oxygen species.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on maize, with a specific focus on the inhibition of cellulose (B213188) synthesis. It synthesizes quantitative data, details key experimental protocols for mechanism-of-action studies, and presents diagrams of the implicated biochemical pathways and experimental workflows.

This compound's Mode of Action: An Integrated Perspective

The herbicidal activity of this compound in sensitive grasses like maize is not attributed to a single, isolated mechanism but rather to an interconnected series of biochemical disruptions.[3] Three primary hypotheses have been proposed:

-

Inhibition of Cell Wall Biosynthesis: A significant body of evidence suggests that a primary action of this compound is the inhibition of cell wall biosynthesis. This is demonstrated by a reduction in the incorporation of radiolabeled glucose into cellulose and specific hemicellulose fractions in maize roots.

-

Auxinic Herbicide Activity: this compound also functions as a synthetic auxin. In grasses, this activity stimulates the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting step in ethylene (B1197577) production. A crucial co-product of this reaction is cyanide (HCN), which accumulates to phytotoxic levels, leading to chlorosis, necrosis, and cell death.

-

Reactive Oxygen Species (ROS) Generation: A third proposed mechanism involves the formation of damaging reactive oxygen species.

These pathways are not mutually exclusive; an integrative model suggests they are interconnected, contributing collectively to the herbicide's phytotoxicity. However, some conflicting reports suggest this compound does not inhibit cellulose deposition or induce the typical root-swelling symptoms of classical cellulose biosynthesis inhibitors, indicating the complexity of its action.

Quantitative Data: this compound's Effect on Maize Cell Wall Synthesis

Studies using radiolabeled precursors have quantified the inhibitory effects of this compound on cell wall synthesis in maize roots. The inhibition is both time- and dose-dependent.

| Parameter Measured | Treatment Duration | IC₅₀ Value (approx.) | Reference |

| ¹⁴C-Glucose Incorporation into Cellulose | 4 hours | 5 µM | |

| ¹⁴C-Glucose Incorporation into Total Cell Wall | 4 hours | 15 µM | |

| ¹⁴C-Glucose Incorporation into Hemicellulose Fraction | 4 hours | 20 µM |

Table 1: Dose-dependent inhibition of cell wall biosynthesis in maize roots by this compound. IC₅₀ represents the concentration required to inhibit the process by 50%.

Further studies showed that 10 µM this compound significantly inhibited the incorporation of ¹⁴C-glucose into the cell wall within 3 hours of treatment. This inhibition of cell wall synthesis was accompanied by a marked accumulation of radioactivity in the cytosol, primarily in the forms of glucose and fructose.

Signaling Pathways and Mechanisms of Action

Auxinic Pathway Leading to Cyanide Toxicity

In sensitive grasses, this compound mimics high concentrations of natural auxin, hijacking the plant's hormonal signaling pathway. This leads to the over-induction of ACC synthase, which catalyzes the conversion of S-adenosyl-methionine (SAM) to ACC. While ACC is converted to ethylene by ACC oxidase, a stoichiometric amount of cyanide is released as a co-product. Susceptible species are unable to detoxify the rapidly accumulating cyanide, resulting in widespread phytotoxicity.

This compound's auxinic pathway leading to cyanide phytotoxicity in maize.

Integrative Model of Action

The most current understanding posits that this compound's various effects are linked. The initial interaction, likely with components of the auxin signaling pathway, triggers downstream consequences that include both the disruption of cell wall synthesis and the production of ethylene and cyanide.

Integrative model of this compound's interconnected modes of action in maize.

Experimental Protocols

Protocol: Measurement of Cellulose Synthesis Inhibition via ¹⁴C-Glucose Incorporation

This protocol is adapted from methodologies used to quantify the inhibition of cell wall biosynthesis. It measures the incorporation of radiolabeled glucose into different cell wall fractions.

Objective: To quantify the dose-dependent inhibition of cellulose and hemicellulose synthesis by this compound in maize root tips.

Materials:

-

Maize (Zea mays) seedlings

-

This compound stock solution

-

D-[U-¹⁴C]glucose

-

Liquid scintillation cocktail and vials

-

Liquid scintillation counter

-

Homogenization buffer and equipment

-

Reagents for sequential cell wall fractionation (e.g., ethanol (B145695), chloroform, enzymes, acids, bases)

Methodology:

-

Seedling Growth: Germinate and grow maize seedlings hydroponically or on moist filter paper to the desired stage (e.g., 3-4 days).

-

Pre-treatment: Excise the apical 1-2 cm of the primary roots and incubate them in a buffer solution containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a set period (e.g., 1 hour).

-

Radiolabeling: Add D-[U-¹⁴C]glucose to the incubation medium and continue the incubation for a defined pulse period (e.g., 2-3 hours).

-

Harvest and Quenching: Rapidly wash the roots with cold, unlabeled glucose solution to remove excess radiolabel, then flash-freeze in liquid nitrogen or boil in ethanol to stop metabolic activity.

-

Homogenization: Homogenize the root tissue in a suitable buffer.

-

Cell Wall Isolation: Centrifuge the homogenate and wash the pellet sequentially with ethanol and chloroform:methanol to remove soluble components and lipids, yielding the crude cell wall fraction (Alcohol Insoluble Residue - AIR).

-

Fractionation: Subject the AIR to a series of chemical or enzymatic digestions to separate different polysaccharide fractions. A common approach involves sequential extraction to isolate pectic substances, hemicelluloses, and the final remaining α-cellulose.

-

Quantification: Solubilize each fraction and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the incorporated radioactivity (Disintegrations Per Minute - DPM) per milligram of tissue dry weight. Calculate the percent inhibition relative to the untreated control for each this compound concentration and determine the IC₅₀ value.

References

Quinclorac-induced ethylene production and cyanide accumulation

An In-depth Technical Guide on Quinclorac-Induced Ethylene (B1197577) Production and Cyanide Accumulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a selective auxin-type herbicide effective against various grass weeds, particularly in rice and turfgrass systems.[1][2] Its mode of action in susceptible grass species is distinct from its effect on broadleaf weeds and involves the manipulation of the ethylene biosynthesis pathway.[3][4] Upon absorption, this compound mimics a high concentration of natural auxin, leading to the overstimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene production.[2] This enzymatic induction results in a surge of ACC, which is subsequently oxidized by ACC oxidase to produce ethylene and hydrogen cyanide (HCN) as a stoichiometric co-product. In susceptible plants, the accumulation of cyanide reaches phytotoxic levels, inhibiting critical metalloenzymes like cytochrome c oxidase in the respiratory chain, leading to chlorosis, necrosis, and eventual plant death. In contrast, resistant plants exhibit mechanisms to mitigate this toxicity, primarily through reduced induction of the ethylene biosynthesis pathway or enhanced detoxification of cyanide via the enzyme β-cyanoalanine synthase (β-CAS). This guide provides a comprehensive overview of the signaling pathways, quantitative effects, and key experimental protocols used to study this phenomenon.

Signaling and Biochemical Pathways

This compound-Induced Auxin Signaling Pathway

This compound's action is initiated by its perception as an auxin mimic. This triggers a well-defined nuclear auxin signaling cascade. In this pathway, this compound facilitates the binding of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex to Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin response elements in the promoters of target genes, including the gene encoding ACC synthase (ACS), leading to its transcriptional upregulation.

Ethylene and Cyanide Biosynthetic Pathway

The upregulation of ACC synthase (ACS) activity is the pivotal step connecting auxin signaling to ethylene and cyanide production. ACS catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is then oxidized by ACC oxidase (ACO) in a reaction that yields ethylene, carbon dioxide, and hydrogen cyanide (HCN) in equimolar amounts. While ethylene acts as a signaling molecule, the co-produced cyanide is a potent toxin. Susceptible plants are unable to efficiently detoxify the rapid influx of cyanide. The primary detoxification route is catalyzed by β-cyanoalanine synthase (β-CAS), which converts cyanide and cysteine into the less toxic β-cyanoalanine.

Quantitative Data Presentation

The differential response to this compound between susceptible (S) and resistant (R) grass biotypes is quantifiable. Susceptible biotypes consistently show a greater induction of the ethylene pathway and its toxic by-products compared to resistant biotypes.

Table 1: Ethylene Production in Susceptible vs. Resistant Biotypes

| Plant Species | Biotype | This compound Dose | Time After Treatment | Ethylene Production (nmol g⁻¹ FW) | Fold Increase vs. Control | Citation |

|---|---|---|---|---|---|---|

| Echinochloa crus-galli | Susceptible (S) | 10 µM | 2 days | 0.26 | ~5.0x | |

| Echinochloa crus-galli | Resistant (R) | 10 µM | 2 days | 0.11 | ~1.8x | |

| E. crus-galli var. mitis | Susceptible (FJ01-S) | 600 g a.i. ha⁻¹ | 24 hours | Not specified | 4.1x | |

| E. crus-galli var. mitis | Resistant (AH01-R) | 600 g a.i. ha⁻¹ | 24 hours | Not specified | 1.9x | |

| E. crus-galli var. mitis | Resistant (JS02-R) | 600 g a.i. ha⁻¹ | 24 hours | Not specified | 2.4x |

| E. crus-galli var. mitis | Resistant (JX01-R) | 600 g a.i. ha⁻¹ | 24 hours | Not specified | 2.8x | |

Table 2: Key Enzyme Activity in Susceptible vs. Resistant Biotypes 24h After Treatment

| Plant Species | Biotype | This compound Dose (g a.i. ha⁻¹) | Enzyme | Activity Increase over Control | Citation |

|---|---|---|---|---|---|

| E. crus-galli var. mitis | Susceptible (FJ01-S) | 600 | ACC Synthase (ACS) | 120% | |

| E. crus-galli var. mitis | Resistant (AH01-R) | 600 | ACC Synthase (ACS) | 30% | |

| E. crus-galli var. mitis | Resistant (JS02-R) | 600 | ACC Synthase (ACS) | 47% | |

| E. crus-galli var. mitis | Resistant (JX01-R) | 600 | ACC Synthase (ACS) | 68% | |

| E. crus-galli var. mitis | Susceptible (FJ01-S) | 600 | ACC Oxidase (ACO) | 247% | |

| E. crus-galli var. mitis | Resistant (AH01-R) | 600 | ACC Oxidase (ACO) | 72% | |

| E. crus-galli var. mitis | Resistant (JS01-R) | 600 | ACC Oxidase (ACO) | 74% | |

| E. crus-galli var. mitis | Resistant (JS02-R) | 600 | ACC Oxidase (ACO) | 81% | |

| E. crus-galli var. mitis | Susceptible (FJ01-S) | 300 | β-CAS | ~25% decrease |

| E. crus-galli var. mitis | Resistant Biotypes | 300 | β-CAS | Activity significantly higher than S | |

Experimental Protocols

General Experimental Workflow

A typical experiment to investigate this compound's effect involves treating susceptible and resistant plants, followed by harvesting tissues at various time points to measure ethylene, cyanide, and related enzyme activities.

Protocol for Ethylene Measurement by Gas Chromatography (GC)

Gas chromatography is the most accurate and sensitive technique for quantifying ethylene emissions from plant tissues.

-

Sample Preparation and Incubation:

-

Excise a known fresh weight of plant tissue (e.g., 0.5 g of shoot tissue).

-

Place the tissue into a gas-tight vial (e.g., 4-10 mL) of a known volume.

-

Seal the vial with a rubber septum cap.

-

Incubate the vials under controlled light and temperature conditions for a specific period (e.g., 5 hours) to allow ethylene to accumulate in the headspace.

-

-

Gas Sampling:

-

After incubation, use a gas-tight syringe (e.g., 0.5 - 1.0 mL) to withdraw a sample of the headspace gas from the vial.

-

-

Gas Chromatography Analysis:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Injection: Manually or automatically inject the gas sample into the GC's injection port.

-

Separation: The gas is carried by a carrier gas (e.g., Nitrogen or Helium) through a column (e.g., a packed alumina (B75360) column) that separates ethylene from other volatile compounds.

-

Detection: The FID detects the ethylene as it elutes from the column, generating an electrical signal.

-

Quantification: The area of the ethylene peak is proportional to its concentration. Calibrate the instrument using a standard curve generated from known concentrations of ethylene gas.

-

-

Calculation:

-

Calculate the ethylene concentration in the headspace using the standard curve.

-

Express the results as the rate of ethylene production, typically in nanomoles per gram of fresh weight per hour (nmol g⁻¹ FW h⁻¹).

-

Protocol for Cyanide Quantification (Picrate Colorimetric Method)

This method is based on the reaction of cyanide with alkaline picrate (B76445), which forms a reddish-brown compound that can be measured spectrophotometrically.

-

Tissue Preparation:

-

Quickly harvest and weigh a precise amount of fresh plant tissue (e.g., 100 mg).

-

Immediately grind the tissue in a mortar and pestle to ensure rapid cell lysis.

-

-

Cyanide Release and Trapping:

-

Place the ground tissue into a sealed reaction bottle containing a buffer (e.g., pH 6.0) to facilitate enzymatic release of HCN from any cyanogenic glycosides.

-

Suspend a strip of filter paper impregnated with alkaline picrate solution (picrate paper) inside the bottle, ensuring it does not touch the plant material or liquid.

-

Seal the bottle tightly and incubate at room temperature for 16-24 hours. The volatile HCN released from the sample will be trapped by the picrate paper, causing a color change from yellow to reddish-brown.

-

-

Elution and Measurement:

-

After incubation, carefully remove the picrate paper.

-

Immerse the paper in a defined volume of distilled water (e.g., 5.0 mL) and allow the color to elute for approximately 30 minutes with occasional shaking.

-

Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of 510 nm. Use a solution from an unreacted picrate paper as a blank.

-

-

Calculation:

-

Calculate the cyanide concentration using a standard curve prepared with known concentrations of potassium cyanide (KCN).

-

Results are typically expressed as micrograms or nanomoles of CN⁻ per gram of fresh weight (µg g⁻¹ FW).

-

Protocol for ACC Oxidase (ACO) In Vitro Activity Assay

This protocol measures the ability of a plant protein extract to convert ACC into ethylene.

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer. A typical buffer contains: 100 mM Tris-HCl (pH ~7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, and protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 28,000 x g) at 4°C for 20 minutes.

-

The supernatant contains the crude enzyme extract. This extract can be desalted using a Sephadex G-25 column to remove endogenous small molecules.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a sealed vial. The mixture should contain:

-

Reaction buffer (e.g., Tris-HCl or MOPS)

-

A known amount of the desalted protein extract.

-

Cofactors: 50 µM FeSO₄ and 30 mM NaHCO₃.

-

Substrate: 1 mM ACC to initiate the reaction.

-

-

Incubate the reaction vials in a shaking water bath at a controlled temperature (e.g., 30-32°C) for a set time (e.g., 1-2 hours).

-

-

Ethylene Measurement:

-

After incubation, measure the ethylene produced in the vial's headspace using the gas chromatography method described in Protocol 4.2.

-

-

Calculation:

-

Quantify the amount of ethylene produced and express the ACO activity as nmol of ethylene produced per milligram of protein per hour (nmol mg⁻¹ protein h⁻¹).

-

Conclusion

This compound's herbicidal activity in susceptible grasses is a direct consequence of its ability to hijack the auxin signaling pathway, leading to a massive overproduction of ethylene and its toxic co-product, cyanide. The resulting cyanide accumulation overwhelms the plant's detoxification capacity, causing cellular damage and death. Understanding the quantitative differences in ethylene synthesis, cyanide accumulation, and the activity of key enzymes like ACS, ACO, and β-CAS between susceptible and resistant biotypes is crucial for managing herbicide resistance and for the development of new herbicidal compounds. The protocols detailed herein provide a robust framework for researchers to investigate these complex plant-herbicide interactions.

References

- 1. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. | Semantic Scholar [semanticscholar.org]

- 2. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 3. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinclorac Absorption, Translocation, and Metabolism in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinclorac is a selective, post-emergent herbicide widely utilized for the control of grassy and broadleaf weeds in various turfgrasses and crops like rice.[1][2][3] Its mode of action is similar to that of natural auxins, disrupting normal plant growth processes and leading to uncontrolled growth and eventual death of susceptible species.[1][2][4] This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of this compound in plants, with a focus on the differential responses between susceptible and tolerant species. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development and plant science.

This compound Absorption in Plants

The efficacy of this compound is initiated by its absorption into the plant. This can occur through various plant tissues, including the foliage, roots, and even germinating seeds.[1][2][3] The rate and extent of absorption can vary significantly depending on the plant species, environmental conditions, and the formulation of the herbicide product.[5]

Foliar vs. Root Uptake

This compound is effectively absorbed by both the foliage and the roots of plants.[1][2] Foliar application is a common method for post-emergent control of weeds.[1] Once applied to the leaves, this compound penetrates the cuticle and enters the plant's vascular system. Root uptake is also a significant pathway, particularly for soil-applied this compound, where it is absorbed from the soil solution by the roots.[3]

Translocation of this compound within the Plant

Following absorption, this compound is translocated throughout the plant via the vascular tissues. It moves both acropetally (upwards in the xylem) and basipetally (downwards in the phloem), allowing it to reach various plant parts, including the growing points in the shoots and roots.[4][5] This systemic movement is crucial for its herbicidal activity, as it enables the compound to disrupt physiological processes throughout the entire plant.

The pattern and efficiency of translocation can differ substantially between plant species, which is a key factor in the herbicide's selectivity. For instance, in a study comparing the susceptible southern crabgrass (Digitaria ciliaris) and the tolerant Kentucky bluegrass (Poa pratensis), differences in distribution were observed. By 128 hours after treatment, Kentucky bluegrass had uniformly distributed the this compound and even exuded 17% of it into the nutrient solution. In contrast, studies on tomato plants showed that most of the absorbed ¹⁴C-quinclorac was retained in the treated leaf, with the greatest movement of the translocated portion being acropetal.[5][6]

Quantitative Data on this compound Absorption and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of radiolabeled this compound ([¹⁴C]this compound) in different plant species.

Table 1: Absorption of [¹⁴C]this compound in Various Plant Species

| Plant Species | Time After Treatment | Percent of Applied [¹⁴C]this compound Absorbed | Reference |

| Southern Crabgrass (Digitaria ciliaris) | 0.5 h | 85% | |

| Kentucky Bluegrass (Poa pratensis) | 0.5 h | 66% | |

| Leafy Spurge (Euphorbia esula) | 4 h | 65% | [5] |

| Large Crabgrass (Digitaria sanguinalis) | 80 h | 27% | [7] |

| Goosegrass (Eleusine indica) | 80 h | 22% | [7] |

Table 2: Translocation of Absorbed [¹⁴C]this compound in Various Plant Species

| Plant Species | Time After Treatment | % in Treated Leaf | % Translocated Acropetally | % Translocated Basipetally | % Exuded from Roots | Reference |

| Kentucky Bluegrass (Poa pratensis) | 128 h | - | - | - | 17% | |

| Tomato (Lycopersicon esculentum) | 3 to 72 h | Majority | Greatest movement | - | - | [5][6] |

| False Cleavers (Galium spurium) | - | 10% | - | - | - | [5] |

| Large Crabgrass (Digitaria sanguinalis) | 80 h | 95% | - | - | No appreciable exudation | [7] |

| Goosegrass (Eleusine indica) | 80 h | 58% | To tiller, crown, new leaf | - | No appreciable exudation | [7] |

| Resistant Barnyardgrass (Echinochloa crus-galli) | 72 h | 34% | 27% | - | 7% more than susceptible | [8] |

| Susceptible Barnyardgrass (Echinochloa crus-galli) | 72 h | 57% | 17% | - | - | [8] |

Metabolism of this compound in Plants

The metabolism of this compound is a critical factor influencing its selectivity and persistence in plants. Tolerant species often possess the ability to metabolize the herbicide into non-toxic or less toxic compounds more rapidly than susceptible species. However, in some cases, differential metabolism does not appear to be the primary basis for selectivity.

For instance, in the case of southern crabgrass and Kentucky bluegrass, the metabolism of this compound was found to be limited, accounting for less than 3.6% of the applied ¹⁴C in both species after 128 hours. This suggests that selectivity in this case is more influenced by differences in uptake and distribution. Similarly, a study on large crabgrass and goosegrass found that neither the susceptible nor the tolerant species significantly metabolized the parent this compound herbicide.[7]

In contrast, some studies suggest that metabolism, particularly through conjugation, can play a role in detoxification. In leafy spurge, this compound was metabolized to a C-1 glucose ester, which was then converted to a pentosylglucose ester (major product) or a malonylglucose eater (minor product).[9] Research on resistant Echinochloa colona indicates that high resistance is associated with the upregulation of genes involved in trehalose (B1683222) biosynthesis, suggesting a role for glycosyltransferases in conjugating the this compound molecule.[10]

Experimental Protocols

The study of this compound absorption, translocation, and metabolism in plants predominantly relies on the use of radiolabeled herbicides, most commonly ¹⁴C-quinclorac.[11]

General Protocol for Absorption and Translocation Studies

-

Plant Material: Grow uniform plants of the target species to a specific growth stage under controlled environmental conditions.

-

Radiolabeled Herbicide Preparation: Prepare a treatment solution containing [¹⁴C]this compound, often mixed with the commercial formulation of the herbicide and any necessary adjuvants to mimic field application.

-

Application: Apply a precise amount of the radiolabeled solution to a specific area of a leaf (for foliar uptake studies) or introduce it into the hydroponic solution (for root uptake studies).

-

Incubation: Harvest plants at various time points after treatment (e.g., 0.5, 4, 24, 72, 128 hours) to assess the time course of absorption and translocation.[5]

-

Sample Processing:

-

Leaf Wash: Wash the treated leaf with a suitable solvent (e.g., ethanol:water mixture) to remove unabsorbed herbicide from the leaf surface.

-

Plant Sectioning: Divide the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.[11]

-

Combustion/Oxidation: Dry and combust the plant sections in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.[11]

-

-

Quantification: Measure the radioactivity in the leaf wash, each plant section, and any root exudates (if collected from the hydroponic solution) using a liquid scintillation counter.[11]

-

Data Analysis: Express the amount of absorbed herbicide as a percentage of the total applied radioactivity. Translocation is typically expressed as the percentage of the absorbed radioactivity found in different plant parts.

Protocol for Metabolism Studies

-

Extraction: Extract metabolites from plant tissues at different time points after treatment with [¹⁴C]this compound using appropriate solvents (e.g., acetone/NaOH, acetonitrile).[12][13]

-

Purification and Separation: Clean up the extracts to remove interfering substances. Separate the parent this compound from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Identification and Quantification: Identify the chemical structure of the metabolites using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14] Quantify the amount of parent compound and each metabolite by measuring their radioactivity.

Visualizations

Signaling and Metabolic Pathways

The mode of action of this compound in susceptible grasses is often linked to the overproduction of ethylene (B1197577) and the subsequent accumulation of cyanide to phytotoxic levels.[3][15] Resistance can be conferred by alterations in this signaling pathway or by enhanced detoxification of cyanide.

Caption: Proposed mode of action of this compound in susceptible grasses and mechanisms of resistance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the absorption, translocation, and metabolism of this compound in plants.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. pomais.com [pomais.com]

- 3. Integrative Theory of the Mode of Action of this compound: Literature Review1 - Advances in Weed Science [awsjournal.org]

- 4. umass.edu [umass.edu]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Influence of simulated this compound drift on the accumulation and movement of herbicide in tomato (Lycopersicon esculentum) plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, translocation, metabolism, and spray retention of this compound in Digitaria sanguinalis and Eleusine indica | Weed Science | Cambridge Core [cambridge.org]

- 8. This compound Absorption and Translocation Characteristics in this compound- and Propanil-Resistant and -Susceptible Barnyardgrass (Echinochloa crus-galli) Biotypes | Weed Technology | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. High Resistance to this compound in Multiple-Resistant Echinochloa colona Associated with Elevated Stress Tolerance Gene Expression and Enriched Xenobiotic Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolic Fate and Degradation Pathways of Quinclorac in Soil

Introduction

This compound (3,7-dichloro-8-quinolinecarboxylic acid) is a selective, auxin-mimicking herbicide widely used for the control of grassy and broadleaf weeds, particularly in rice cultivation.[1] Its efficacy and widespread application necessitate a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil, to assess its potential for environmental contamination and impact on subsequent crops.[1] This technical guide provides a comprehensive overview of the metabolic fate and degradation of this compound in the soil environment, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

This compound Persistence and Half-Life in Soil